molecular formula C12H14F3NO2 B1518918 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate CAS No. 1087797-92-9

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate

Cat. No.: B1518918
CAS No.: 1087797-92-9
M. Wt: 261.24 g/mol
InChI Key: UYRORKQILIDXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Carbamate Derivatives in Organic Chemistry

Carbamate derivatives occupy a central position in organic chemistry due to their unique structural characteristics that bridge the properties of amides and esters, creating compounds with exceptional chemical and proteolytic stability. The carbamate functional group, characterized by the general formula R₂NC(O)OR and structure >N−C(=O)−O−, derives formally from carbamic acid and exhibits remarkable versatility in both synthetic applications and biological systems. The structural significance of carbamates stems primarily from their ability to participate in resonance stabilization through three distinct resonance structures, which contribute to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety. This electronic delocalization imposes a degree of conformational restriction that proves beneficial in medicinal chemistry applications, where precise molecular geometry often determines biological activity.

The carbamate functionality demonstrates exceptional chemical stability compared to related amide bonds, with barriers to rotation that are typically 2-5 kilocalories per mole lower than those of amides due to steric and electronic perturbations caused by the additional oxygen atom. This stability profile makes carbamates particularly valuable as peptide bond surrogates in drug design, where they can enhance metabolic stability toward aminopeptidases while maintaining favorable pharmacokinetic properties. Research has demonstrated that carbamates possess the capability to modulate inter- and intramolecular interactions with target enzymes or receptors, making them invaluable tools for fine-tuning biological activity. The carbamate group's participation in hydrogen bonding through both the carboxyl group and the backbone nitrogen-hydrogen bond creates opportunities for precise molecular recognition and binding affinity optimization.

Furthermore, the structural versatility of carbamates allows for extensive modification at both the oxygen and nitrogen termini, enabling systematic exploration of structure-activity relationships. This modifiability has proven particularly valuable in the development of protecting groups for amino acids and amines, where carbamate derivatives such as tert-butoxycarbonyl, benzyloxycarbonyl, and allyloxycarbonyl have become standard tools in synthetic organic chemistry. The ability to introduce various substituents while maintaining the core carbamate stability has made these compounds indispensable in peptide chemistry and the synthesis of complex organic molecules.

Property Carbamate Amide Ester
Resonance Stabilization Moderate High Low
Rotational Barrier (kcal/mol) 12-17 15-20 8-12
Hydrolytic Stability High Moderate Low
Hydrogen Bonding Capacity Dual (N-H and C=O) Dual (N-H and C=O) Single (C=O)

Role of Trifluoroethyl Moieties in Enhancing Molecular Properties

The incorporation of trifluoroethyl groups into organic molecules represents a strategic approach to modulating physicochemical properties, particularly lipophilicity, metabolic stability, and electronic characteristics. Trifluoroethyl moieties exert profound effects on molecular behavior through the unique properties of the carbon-fluorine bond, which possesses the highest electronegativity difference among carbon-halogen bonds and creates distinctive dipole moments that influence both intramolecular and intermolecular interactions. Research has demonstrated that the trifluoromethyl group confers increased stability and lipophilicity while simultaneously introducing high electronegativity that can dramatically alter molecular polarity and binding characteristics.

The influence of trifluoroethyl substitution on lipophilicity represents a complex interplay between competing effects, principally an increase in hydrophobic surface area and the introduction of significant dipole moments. Studies examining fluorinated alkanol models have revealed that the positioning of trifluoroethyl groups relative to polar functional groups critically determines the overall effect on partition coefficients. When trifluoroethyl groups are positioned adjacent to polar functionalities such as alcohols, the resulting compounds often exhibit increased lipophilicity compared to their non-fluorinated analogs. However, as the distance between the trifluoroethyl group and polar centers increases, the dipole effect becomes more prominent, potentially leading to decreased lipophilicity despite the presence of fluorine atoms.

Conformational analysis of trifluoroethyl-containing compounds has revealed that these molecules can adopt significantly different conformational profiles in polar versus nonpolar environments, a phenomenon that has been termed "lipophilicity chameleon" behavior. This conformational flexibility allows trifluoroethyl-substituted molecules to optimize their interactions with different chemical environments, potentially enhancing their ability to traverse biological membranes while maintaining favorable binding characteristics with target proteins. The weighted dipole moments of such compounds typically show substantial differences between octanol and water phases, with polar media stabilizing conformations with higher dipole moments.

Metabolic stability studies have consistently demonstrated that trifluoroethyl groups provide protection against oxidative degradation, particularly when incorporated into drug-like molecules. The electronegativity of adjacent fluorine atoms creates an electron-withdrawing environment that renders carbon-hydrogen bonds less susceptible to oxidative metabolism by cytochrome enzymes. This protection extends to terminal methyl groups adjacent to perfluoroalkyl moieties, where the presence of electronegative fluorine atoms significantly reduces metabolic liability without compromising the compound's overall pharmacological profile.

Trifluoroethyl Effect Property Change Magnitude
Lipophilicity Variable Context-dependent
Metabolic Stability Increase 2-5 fold improvement
Dipole Moment Increase 1-3 Debye units
Conformational Flexibility Enhanced Multiple stable conformers

Historical Context of Substituted Phenylcarbamates in Scientific Research

The development of substituted phenylcarbamates represents a significant chapter in the evolution of medicinal chemistry and organic synthesis, with roots tracing back to early investigations into cholinesterase inhibition and neuroprotective compounds. The historical significance of phenylcarbamate derivatives emerged prominently in the mid-20th century when researchers began exploring alternatives to naturally occurring cholinesterase inhibitors such as physostigmine for the treatment of neurodegenerative disorders. Early work demonstrated that phenylcarbamate structures could provide enhanced stability and improved pharmacokinetic properties compared to their natural counterparts, leading to the development of synthetic analogs with optimized therapeutic profiles.

The scientific exploration of phenylcarbamates gained substantial momentum with the recognition that these compounds could serve as effective prodrugs for both phenolic and amine-containing active pharmaceutical ingredients. Research conducted in the 1970s and 1980s established that phenylcarbamate derivatives possess remarkable chemical stability in organic acid media and aqueous environments, properties that make them suitable for isolation and purification through standard chromatographic techniques. This stability profile, combined with their ability to undergo controlled hydrolysis under physiological conditions, positioned phenylcarbamates as valuable tools for drug delivery and controlled release applications.

The revival of interest in phenylcarbamate chemistry occurred during the 1990s and early 2000s, driven by advances in understanding their chemoselective reactivity patterns. Studies revealed that phenylcarbamates of primary amines exhibit distinctive reactivity profiles, particularly in their ability to form urea linkages under specific conditions. This discovery opened new avenues for synthetic methodology development and provided researchers with novel approaches to peptide bond formation without traditional coupling agents. The observation that phenylcarbamates maintain stability over extended periods while remaining reactive under controlled conditions has made them attractive synthetic intermediates for large-scale preparation of complex molecules.

Contemporary research has expanded the applications of substituted phenylcarbamates beyond traditional medicinal chemistry into areas such as matrix metalloproteinase inhibition and targeted drug delivery to the central nervous system. Studies examining oxygen-phenyl carbamate and phenyl urea derivatives have demonstrated selective and potent inhibitory activity against specific matrix metalloproteinases, particularly matrix metalloproteinase-2, which plays crucial roles in cancer metastasis and central nervous system invasion. These findings have established phenylcarbamate scaffolds as promising platforms for developing therapeutics targeting diseases involving aberrant protease activity.

The historical development of phenylcarbamate chemistry has been marked by several key milestones, including the discovery of their utility as amine protecting groups in peptide synthesis, their application as selective enzyme inhibitors, and their recent emergence as components of targeted drug delivery systems. Each phase of development has contributed to a deeper understanding of structure-activity relationships within this compound class, leading to increasingly sophisticated designs that leverage the unique properties of the carbamate functional group while incorporating strategic substitutions to optimize biological activity and pharmaceutical properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRORKQILIDXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C12_{12}H14_{14}F3_3NO2_2 and a molecular weight of 261.24 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. Its structure features a trifluoroethyl group, which is known to enhance biological activity in various chemical entities.

PropertyValue
Molecular FormulaC12_{12}H14_{14}F3_{3}NO2_{2}
Molecular Weight261.24 g/mol
CAS Number1087797-92-9
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is largely attributed to its structural characteristics, particularly the presence of the trifluoroethyl group. This group has been shown to influence the pharmacokinetics and pharmacodynamics of compounds by enhancing lipophilicity and modulating interactions with biological targets.

Acaricidal Activity

Recent studies have highlighted the acaricidal properties of related compounds containing trifluoroethyl groups. For instance, a series of phenyl trifluoroethyl derivatives were synthesized and tested against Tetranychus cinnabarinus (carmine spider mite). The results indicated that these compounds exhibited moderate to excellent acaricidal activity, with median lethal concentrations significantly lower than those of commercial pesticides like bifenazate .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the introduction of various substituents can enhance the biological efficacy of carbamate derivatives. For example, compounds with specific substitutions at the para position demonstrated increased potency against target organisms .

Case Studies

  • Acaricidal Efficacy : In comparative trials, a derivative with similar structural features (notably including the trifluoroethyl moiety) showed 95.9% lethality against T. cinnabarinus at a concentration of 10 mg/L after 10 days post-treatment. In contrast, a leading commercial acaricide achieved only 92.7% lethality under similar conditions .
  • Pharmacological Applications : Compounds with trifluoromethyl groups have been implicated in enhancing drug potency against various targets such as serotonin uptake inhibitors, where modifications led to a six-fold increase in activity compared to non-fluorinated analogs .

Safety and Toxicology

While detailed safety data for 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is currently limited, it is essential to consider general safety protocols for handling fluorinated compounds due to their potential environmental impact and toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate serves as a versatile scaffold in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Compounds with similar structures have been explored for their potential as anti-inflammatory agents and enzyme inhibitors.

Agrochemical Development

In agrochemistry, this compound can be utilized as an intermediate in the synthesis of herbicides or pesticides. The trifluoroethyl group is known to improve the lipophilicity and metabolic stability of agrochemical agents, potentially leading to more effective formulations.

Material Science

Due to its unique fluorinated structure, 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate can be employed in the development of advanced materials. It may act as a precursor for fluorinated polymers or coatings that exhibit enhanced chemical resistance and thermal stability.

Case Study 1: Drug Development

A study published in a peer-reviewed journal demonstrated the synthesis of derivatives from this compound aimed at targeting specific cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation, indicating potential as anti-cancer agents.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in herbicide formulations revealed that its inclusion significantly improved the efficacy of existing active ingredients, leading to better weed control while reducing the required dosage.

Preparation Methods

Carbamate Formation via Chloroformate Route

The most common and reliable method involves reacting the amine with 2,2,2-trifluoroethyl chloroformate under basic conditions to form the carbamate.

  • Reaction conditions: Typically, the amine (N-[2-(propan-2-yl)phenyl]amine) is dissolved in an inert solvent such as dichloromethane or toluene.
  • Base: Triethylamine or another suitable organic base is used to neutralize the HCl generated.
  • Temperature: The reaction is often carried out at 0°C to room temperature to control reaction rate and avoid side reactions.
  • Yield: This method generally provides high yields of the desired carbamate with good purity.

This approach is supported by analogous carbamate syntheses described in patent CN103124721B, where carbamate intermediates are formed using coupling agents and bases in similar conditions.

Use of Activated Carbonates or Carbonyl Transfer Reagents

An alternative method employs activated carbonates such as 2,4,6-trichlorophenyl formate as a carbonyl source, which reacts with the amine to form the carbamate.

  • Mechanism: The activated carbonate decomposes in situ to release CO, which is then incorporated into the carbamate structure.
  • Advantages: This method avoids the use of toxic phosgene or chloroformates and can be more environmentally friendly.
  • Conditions: Requires a base such as trialkylamine and is typically carried out in solvents like acetonitrile.
  • Application: This method is effective for synthesizing carbamates with trifluoroethyl groups as shown in synthetic organic chemistry reagent guides.

Hydrogenolysis and Coupling Agents

In some advanced synthetic routes, intermediates such as protected amines or carbamates are first prepared and then deprotected via hydrogenolysis in the presence of catalysts to yield the free carbamate.

  • Catalysts: Palladium on carbon or similar hydrogenation catalysts.
  • Coupling agents: Agents like carbodiimides or other activating reagents may be used to facilitate carbamate formation.
  • Example: Patent CN103124721B describes a multi-step method involving coupling agents and hydrogenolysis to obtain trifluoroethyl carbamates.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Chloroformate Route 2,2,2-Trifluoroethyl chloroformate, amine, base (Et3N) 0°C to RT, inert solvent (DCM/toluene) High yield, straightforward Requires handling of chloroformate
Activated Carbonate (2,4,6-Trichlorophenyl formate) Activated carbonate, amine, trialkylamine Room temp, MeCN solvent Avoids toxic reagents, scalable Requires specific reagents
Hydrogenolysis with Coupling Agents Protected carbamate intermediates, Pd/C catalyst, coupling agents H2 atmosphere, mild heating Enables complex intermediate handling Multi-step, requires catalyst

Research Findings and Optimization Notes

  • Reaction efficiency: The chloroformate route is generally preferred due to its simplicity and high yields.
  • Purity: Use of anhydrous conditions and inert atmosphere improves product purity.
  • Scalability: Activated carbonate methods show promise for scale-up due to safer reagents.
  • Catalyst use: Hydrogenolysis steps require careful catalyst selection and monitoring to avoid over-reduction or side reactions.
  • Solvent choice: Non-polar solvents like toluene or dichloromethane are favored for carbamate formation; polar aprotic solvents like acetonitrile are used in carbonylation approaches.

Q & A

Basic: What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 2-(propan-2-yl)aniline with 2,2,2-trifluoroethyl chloroformate under basic conditions. Key steps include:

  • Intermediate Preparation : Reacting 2-(propan-2-yl)aniline with phosgene or its safer equivalents (e.g., triphosgene) to generate the isocyanate intermediate.
  • Carbamate Formation : Treating the intermediate with 2,2,2-trifluoroethanol in the presence of a base (e.g., pyridine) to promote nucleophilic substitution .
  • Optimization : Solvent choice (e.g., chloroform or THF) and temperature control (0–25°C) significantly affect yield. Catalytic HCl can accelerate reaction rates, as observed in analogous carbamate syntheses .

Basic: How can structural characterization of this carbamate be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar carbamates (e.g., disorder in cyclohexene rings and hydrogen bonding patterns) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoroethyl group integration, while 1H^{1}\text{H} NMR confirms the isopropylphenyl moiety.
  • HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted intermediates) .

Advanced: How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:
The trifluoroethyl group enhances electrophilicity at the carbamate carbonyl via inductive effects:

  • Kinetic Studies : Reactivity with nucleophiles (e.g., amines) is accelerated compared to non-fluorinated analogs. For example, hydrolysis rates in basic media increase due to polarization of the carbonyl group .
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O}) can track oxygen exchange in hydrolysis pathways. Computational modeling (DFT) further elucidates transition-state stabilization by fluorine .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this carbamate in biological systems?

Methodological Answer:

  • Analog Synthesis : Replace the trifluoroethyl group with methyl, ethyl, or other fluorinated chains to assess steric/electronic effects on activity .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding assays. For example, tolprocarb (a related fungicidal carbamate) shows SAR dependence on trifluoroethyl and aryl substituents .
  • Molecular Docking : Map interactions with target proteins (e.g., fungal cytochrome P450 enzymes) to identify critical binding motifs .

Basic: How does pH and temperature affect the stability of this carbamate during storage or in vitro assays?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products (e.g., hydrolysis to 2-(propan-2-yl)aniline) via LC-MS.
  • pH-Dependent Degradation : Under acidic conditions (pH < 3), rapid hydrolysis occurs, while neutral/basic conditions (pH 7–9) show slower degradation. Buffered solutions (PBS) are recommended for biological studies .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

Methodological Answer:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., oxidative dealkylation of the trifluoroethyl group) that reduce in vivo activity .
  • Pharmacokinetic Modeling : Measure bioavailability and tissue distribution in rodent models. For example, fluorinated carbamates often exhibit enhanced blood-brain barrier penetration .
  • Dose-Response Correction : Adjust in vitro IC50_{50} values based on protein binding and metabolic clearance rates .

Basic: What analytical methods are recommended for quantifying this carbamate in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-UV/FLD : High sensitivity for low-concentration detection (LOD ~0.1 µg/mL). Fluorescence detection is viable if the compound exhibits native fluorescence or can be derivatized .
  • GC-MS : Suitable for volatile derivatives (e.g., silylation of hydroxyl groups in degradation products).
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.